Cas no 873538-65-9 (1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl-)
873538-65-9 structure
Product Name:1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl-
CAS No:873538-65-9
MF:C10H13ClN2O
MW:212.676021337509
CID:1879777
PubChem ID:57698194
Update Time:2025-04-21
1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl-
- 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 873538-65-9
- AKOS010516423
- DB-382348
- SCHEMBL854856
- 5-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxaldehyde
-
- Inchi: 1S/C10H13ClN2O/c1-7-9(6-14)10(11)13(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
- InChI Key: RTNJNAVGUOFSIO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C(C)=NN1C1CCCC1
Computed Properties
- Exact Mass: 212.0716407Da
- Monoisotopic Mass: 212.0716407Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 34.9Ų
1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
873538-65-9 (1H-Pyrazole-4-carboxaldehyde, 5-chloro-1-cyclopentyl-3-methyl-) Related Products
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